![molecular formula C21H25N7 B11182856 N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11182856.png)
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-methylphenyl group and a 4-phenylpiperazin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
N-heterocyclic (4-phenylpiperazin-1-yl)methanones: Potent inhibitors of tubulin polymerization.
Uniqueness
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine stands out due to its dual functionality as both a triazine derivative and a piperazine derivative, offering unique chemical and biological properties that are not commonly found in other similar compounds .
Biological Activity
N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C24H23N7O4
- Molecular Weight : 441.48 g/mol
- IUPAC Name : this compound
This compound features a triazine core substituted with piperazine and phenyl groups, which are critical for its biological activity.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Inhibition of Type III Secretion System (T3SS) : The compound has been shown to inhibit the T3SS in Shigella, a mechanism that prevents the secretion of virulence factors necessary for bacterial pathogenesis. Specifically, it targets proteins like Spa47 and IpaC, which are crucial for the bacterium's ability to cause disease .
- Anticancer Activity : The compound exhibits promising anticancer properties by interfering with cellular mitosis. It has been reported to induce a monopolar spindle phenotype characteristic of kinesin spindle protein (KSP) inhibition, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary tests indicate that derivatives of this compound possess antimicrobial properties against various pathogens, including both bacterial and fungal strains .
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar triazine derivatives have provided insights into how modifications to the molecular structure can enhance biological activity:
Modification | Effect on Activity |
---|---|
Substitution on triazine nitrogen | Increased potency against bacterial strains |
Variation in piperazine ring | Altered binding affinity to target proteins |
Lipophilicity adjustments | Improved cell membrane penetration |
These modifications can lead to enhanced efficacy and selectivity towards specific biological targets.
Case Study 1: Anti-Virulence Activity
In a study conducted by Case et al. (2020), the compound was evaluated for its ability to inhibit Shigella virulence. The results demonstrated that it effectively blocked effector secretion by disrupting T3SS function, marking it as a potential lead for developing new anti-infective agents .
Case Study 2: Anticancer Potential
Research published in 2011 explored the anticancer properties of related compounds that induce KSP inhibition. The findings indicated that these compounds caused significant cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound could be developed as a therapeutic agent against cancer .
Properties
Molecular Formula |
C21H25N7 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H25N7/c1-16-7-9-17(10-8-16)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
InChI Key |
DMIFRSNZEOKCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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